molecular formula C14H10F3NOS B5735392 (2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B5735392
M. Wt: 297.30 g/mol
InChI Key: YJVUGCUAUCVECK-BQYQJAHWSA-N
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Description

(2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that features a thiophene ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between thiophene-2-carboxylic acid and 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Enamide: The intermediate product is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the (2E)-enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the enamide can be reduced to form the corresponding amide.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Saturated amides.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Contains a thiophene ring and an amine group.

    2-Thiopheneethylamine: Similar structure but with an ethylamine group.

    3-Aminothiophene-2-carboxamide: Contains an amine and a carboxamide group on the thiophene ring.

Uniqueness

(2E)-3-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both a thiophene ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NOS/c15-14(16,17)11-5-1-2-6-12(11)18-13(19)8-7-10-4-3-9-20-10/h1-9H,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVUGCUAUCVECK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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